

Ethyl Red: Application Notes and Protocols for Acid-Base Titrations

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl red is a versatile pH indicator employed in various analytical procedures, particularly in acid-base titrations. Its distinct color transition provides a clear visual endpoint for determining the concentration of acidic or basic solutions. This document provides detailed application notes on the properties and uses of **ethyl red**, alongside comprehensive protocols for its preparation and use in different titration scenarios.

Introduction to Ethyl Red

Ethyl red, with the chemical name 2-(4-diethylaminophenylazo)benzoic acid, is an azo dye that functions as a pH indicator.[1] Like other acid-base indicators, it is a weak acid that exhibits a distinct color change as it transitions between its protonated (acidic) and deprotonated (basic) forms.[2][3] This property makes it a valuable tool for visually identifying the equivalence point in titrations where the pH shifts within its transition range.[4]

Properties of Ethyl Red

The efficacy of an indicator is defined by its pH transition range and its pKa, the pH at which the concentrations of the acidic and basic forms are equal.[5] For **ethyl red**, these properties are well-characterized.



Table 1: Physicochemical Properties of Ethyl Red

Property	Value	Reference	
Chemical Name	2-(4- diethylaminophenylazo)benzoi c acid	[1]	
Molecular Formula	C17H19N3O2	[1][4]	
Molecular Weight	297.35 g/mol	[1]	
pH Range	4.5 – 6.5	[1]	
рКа	5.42 (at 25°C)	[1]	
Color in Acid	Red	[1]	
Color in Base	Yellow	[1]	
Appearance	Dark red to maroon powder	[4]	
Solubility	Almost insoluble in water; soluble in ethanol and benzene	[1]	

Principle of Operation

Ethyl red is a weak acid that can be represented by the general formula Hln. In solution, it establishes an equilibrium between its protonated form (Hln) and its deprotonated conjugate base form (In⁻).

 $HIn (aq) + H₂O (I) \rightleftharpoons H₃O⁺ (aq) + In⁻ (aq) Red (Acidic form) \rightleftharpoons Yellow (Basic form)$

According to Le Châtelier's principle, in an acidic solution with a high concentration of H₃O⁺ ions, the equilibrium shifts to the left, favoring the red-colored HIn form. Conversely, in a basic solution where H₃O⁺ ions are consumed, the equilibrium shifts to the right, favoring the yellow-colored In⁻ form. The color change is most pronounced at the endpoint of a titration, which ideally coincides with the equivalence point where the moles of acid equal the moles of base.



[6] The pH range of the indicator should align with the pH at the equivalence point of the titration.[7]

Caption: Equilibrium of **Ethyl Red** indicator in acidic and basic conditions.

Application Notes

The selection of an appropriate indicator is critical for the accuracy of a titration.[8] The indicator's pH transition range must bracket the pH of the solution at the equivalence point.

- Strong Acid Strong Base Titration: The equivalence point occurs at a neutral pH of 7.0. While **ethyl red**'s range (4.5-6.5) is slightly acidic, the pH change at the equivalence point of a strong acid-strong base titration is so steep that **ethyl red** can still be used, though indicators like bromothymol blue (pH 6.0-7.6) or phenolphthalein (pH 8.3-10.0) are often preferred for a sharper endpoint.[9]
- Strong Acid Weak Base Titration: This is an ideal application for ethyl red. The equivalence point for this type of titration occurs in the acidic pH range (below 7) due to the hydrolysis of the conjugate acid of the weak base. Ethyl red's transition range of 4.5-6.5 aligns well with the equivalence point pH of many common strong acid-weak base titrations, such as the titration of ammonia with hydrochloric acid.[8]
- Weak Acid Strong Base Titration: Ethyl red is generally unsuitable for this type of titration. The equivalence point occurs in the basic pH range (above 7) because of the hydrolysis of the conjugate base of the weak acid. An indicator like phenolphthalein, which changes color in the 8.3-10.0 pH range, is the appropriate choice.[8] Using ethyl red would result in an endpoint that occurs well before the actual equivalence point is reached.[8]
- Weak Acid Weak Base Titration: Visual indicators are generally not recommended for these titrations because the pH change at the equivalence point is gradual and not sharp enough to produce a distinct color change.[10]

Table 2: Suitability of **Ethyl Red** for Various Titration Types



Titration Type	Equivalence Point pH	Ethyl Red Suitability	Recommended Alternative
Strong Acid vs. Strong Base	≈ 7.0	Acceptable	Bromothymol Blue, Phenolphthalein
Strong Acid vs. Weak Base	< 7.0	Excellent	Methyl Orange
Weak Acid vs. Strong Base	> 7.0	Not Suitable	Phenolphthalein, Thymol Blue
Weak Acid vs. Weak Base	Variable	Not Recommended	Potentiometric Titration

Experimental Protocols

The following protocols provide standardized procedures for the preparation and use of **ethyl red** indicator in acid-base titrations.

Protocol 1: Preparation of **Ethyl Red** Indicator Solution (0.1% w/v)

Objective: To prepare a 0.1% (w/v) stock solution of **ethyl red** for use as a pH indicator.

Materials:

- Ethyl Red powder (C17H19N3O2)
- Ethanol (95% or absolute)
- Deionized water
- 100 mL volumetric flask
- Analytical balance
- Weighing paper
- Spatula



Funnel

Procedure:

- Accurately weigh 0.1 g of ethyl red powder using an analytical balance.
- Transfer the powder to a 100 mL volumetric flask using a clean, dry funnel.
- Add approximately 50 mL of 95% ethanol to the flask.
- Swirl the flask gently to dissolve the powder completely. A magnetic stirrer can be used for efficient dissolution.
- Once the solid is fully dissolved, add deionized water to bring the volume up to the 100 mL mark.
- Stopper the flask and invert it several times to ensure a homogenous solution.
- Label the flask clearly as "**Ethyl Red** Indicator, 0.1% in Ethanol/Water" and store at room temperature, protected from light.

Protocol 2: Titration of a Strong Acid (e.g., 0.1 M HCl) with a Strong Base (e.g., 0.1 M NaOH)

Objective: To determine the precise concentration of a hydrochloric acid solution using a standardized sodium hydroxide solution and **ethyl red** indicator.

Materials:

- Standardized ~0.1 M NaOH solution
- HCl solution of unknown concentration (~0.1 M)
- Ethyl Red indicator solution (Protocol 1)
- 50 mL burette
- 25 mL volumetric pipette
- 250 mL Erlenmeyer flasks (x3)



- Burette clamp and stand
- White tile or paper

Procedure:

- Rinse the 50 mL burette with a small amount of the standardized NaOH solution and then fill
 it, ensuring no air bubbles are trapped in the tip. Record the initial burette reading to two
 decimal places.
- Using a 25 mL volumetric pipette, transfer 25.00 mL of the HCl solution into a 250 mL Erlenmeyer flask.
- Add 2-3 drops of **ethyl red** indicator to the HCl solution in the flask. The solution will turn red.
- Place the flask on a white tile under the burette to easily observe the color change.
- Slowly add the NaOH titrant from the burette to the flask while constantly swirling the flask to ensure thorough mixing.
- As the endpoint approaches, the yellow color will persist for longer where the NaOH drops enter the solution. Add the titrant drop by drop at this stage.
- The endpoint is reached when the solution undergoes a distinct and permanent color change from red to yellow.[1]
- Record the final burette reading. The volume of NaOH used is the final reading minus the initial reading.
- Repeat the titration at least two more times for precision. The volumes of NaOH used should agree within ±0.1 mL.
- Calculate the molarity of the HCl solution using the formula: M_acid × V_acid = M_base × V_base.

Protocol 3: Titration of a Weak Base (e.g., 0.1 M NH₃) with a Strong Acid (e.g., 0.1 M HCl)



Objective: To determine the concentration of an ammonia solution using a standardized hydrochloric acid solution and **ethyl red** indicator.

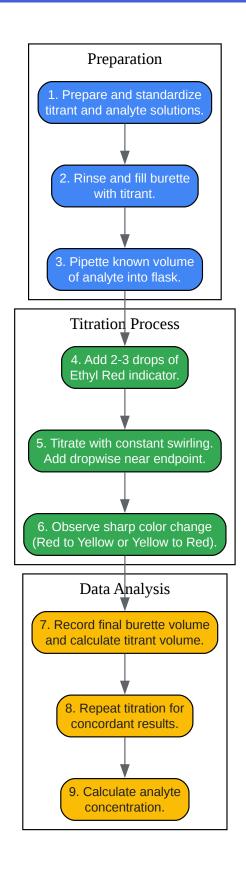
Materials:

- Standardized ~0.1 M HCl solution
- Ammonia (NH₃) solution of unknown concentration (~0.1 M)
- Ethyl Red indicator solution (Protocol 1)
- 50 mL burette
- 25 mL volumetric pipette
- 250 mL Erlenmeyer flasks (x3)
- Burette clamp and stand
- White tile or paper

Procedure:

- Rinse and fill the 50 mL burette with the standardized HCl solution. Record the initial volume.
- Pipette 25.00 mL of the ammonia solution into a 250 mL Erlenmeyer flask.
- Add 2-3 drops of ethyl red indicator. The solution will turn yellow.
- Titrate the ammonia solution with the HCl from the burette while swirling the flask.
- The endpoint is reached when the solution shows a sharp, permanent color change from yellow to red.
- Record the final burette volume and calculate the volume of HCl added.
- Repeat the titration for a total of three concordant results.
- Calculate the molarity of the ammonia solution using the titration data.





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Caption: General workflow for acid-base titration using **Ethyl Red** indicator.



Conclusion

Ethyl red is a highly effective and reliable indicator for acid-base titrations where the equivalence point lies within a pH range of 4.5 to 6.5. Its primary application is in the titration of weak bases with strong acids, where it provides a sharp and easily discernible endpoint. Proper selection of indicators based on the specific acid-base system is paramount for achieving accurate quantitative results in analytical chemistry and related fields.

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